Taprenepag isopropyl

Catalog No.
S544557
CAS No.
1005549-94-9
M.F
C27H28N4O5S
M. Wt
520.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Taprenepag isopropyl

CAS Number

1005549-94-9

Product Name

Taprenepag isopropyl

IUPAC Name

propan-2-yl 2-[3-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetate

Molecular Formula

C27H28N4O5S

Molecular Weight

520.6 g/mol

InChI

InChI=1S/C27H28N4O5S/c1-21(2)36-27(32)20-35-25-7-3-6-23(16-25)19-30(37(33,34)26-8-4-13-28-17-26)18-22-9-11-24(12-10-22)31-15-5-14-29-31/h3-17,21H,18-20H2,1-2H3

InChI Key

NVPXUFQLKWKBHK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PF-4217329, PF 4217329, PF4217329, PF-04217329, PF04217329, PF 04217329, Taprenepag isopropyl

Canonical SMILES

CC(C)OC(=O)COC1=CC=CC(=C1)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4

The exact mass of the compound Taprenepag isopropyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Taprenepag isopropyl (PF-04217329) is a selective prostaglandin EP2 receptor agonist prodrug engineered specifically for enhanced ocular bioavailability. As an esterified derivative of the active acid metabolite CP-544326, it is primarily procured for research and development in glaucoma and ocular hypertension models [1]. Its primary commercial and scientific value lies in its targeted EP2 activation—differentiating it from standard FP receptor agonists like latanoprost—and its optimized lipophilicity, which resolves the poor corneal penetrance associated with its free acid counterpart . For in vivo applications, it is typically formulated using specific co-solvent systems to achieve stable dosing solutions .

Substituting taprenepag isopropyl with its free acid form (CP-544326) or standard FP agonists (e.g., latanoprost) compromises both experimental validity and formulation viability. The free acid exhibits poor corneal permeability, rendering it ineffective for topical ophthalmic models without complex, potentially disruptive delivery vehicles [1]. Conversely, while FP agonists lower intraocular pressure (IOP), they operate via a different receptor pathway; substituting them eliminates the ability to study EP2-specific cAMP elevation and the documented additive IOP-lowering effects when EP2 and FP agonists are co-administered [2]. Furthermore, the isopropyl ester modification is critical for achieving ocular exposure levels that exceed the EP2 EC50 in vivo, making it indispensable for accurate pharmacological profiling [1].

Formulation Compatibility and Ocular Bioavailability (Prodrug vs Free Acid)

The esterification of taprenepag into its isopropyl prodrug form significantly alters its physical chemistry, directly impacting its utility in topical formulations. While the free acid (CP-544326) demonstrates poor corneal permeability in ex vivo rabbit models, taprenepag isopropyl achieves enhanced penetration, resulting in ocular exposure levels of the active metabolite that exceed the EP2 EC50 (2.8 nM) [1].

Evidence DimensionCorneal permeability and in vivo target exposure
Target Compound DataAchieves in vivo ocular exposure > 2.8 nM (EP2 EC50)
Comparator Or BaselineTaprenepag free acid (CP-544326): Poor corneal permeability
Quantified DifferenceSignificant increase in ocular bioavailability enabling topical efficacy
ConditionsTopical ocular dosing in preclinical species (ex vivo rabbit corneal model and in vivo)

Buyers formulating topical ophthalmic solutions must procure the isopropyl ester to ensure sufficient tissue penetration without requiring disruptive permeation enhancers.

Receptor Selectivity Profile for Reproducible Pathway Isolation

Taprenepag (the active moiety) provides targeted selectivity for the EP2 receptor, which is critical for isolating specific downstream cAMP pathways without cross-activation. It exhibits an IC50 of 10 nM for human EP2, while showing negligible affinity (IC50 > 3200 nM) for related prostaglandin receptors including EP1, EP3, and EP4 .

Evidence DimensionReceptor binding affinity (IC50)
Target Compound Data10 nM (human EP2)
Comparator Or BaselineEP1, EP3, and EP4 receptors: IC50 > 3200 nM
Quantified Difference>320-fold selectivity for EP2 over other EP receptor subtypes
ConditionsIn vitro receptor binding assays

Ensures that downstream physiological effects are strictly mediated by EP2, making it a reliable tool compound for isolating receptor-specific pathways.

Additive Intraocular Pressure (IOP) Reduction Efficacy

In clinical and preclinical models, taprenepag isopropyl demonstrates IOP-lowering efficacy comparable to the benchmark FP agonist latanoprost 0.005%. More importantly for research procurement, co-administration of taprenepag isopropyl with latanoprost yields statistically significantly greater IOP reductions than latanoprost monotherapy, confirming an additive mechanism of action [1].

Evidence DimensionIntraocular pressure (IOP) reduction
Target Compound DataStatistically significant additive IOP reduction when combined with latanoprost
Comparator Or BaselineLatanoprost 0.005% monotherapy: Baseline benchmark reduction
Quantified DifferenceGreater IOP reduction in unfixed combination vs latanoprost alone
ConditionsPhase 2 dose-response trial in open-angle glaucoma and ocular hypertension (Day 28)

Justifies the procurement of taprenepag isopropyl for combination therapy research or for models where FP agonist resistance is present.

In Vivo Formulation Processability and Solubility

Taprenepag isopropyl requires specific handling for in vivo dosing due to its lipophilic nature. While insoluble in standard aqueous buffers, it can be reliably formulated at concentrations ≥ 5 mg/mL using a 10% DMSO and 90% Corn Oil mixture to yield a clear solution, or via a PEG300/Tween-80/Saline suspension protocol .

Evidence DimensionSolubility and vehicle compatibility
Target Compound Data≥ 5 mg/mL in 10% DMSO / 90% Corn Oil
Comparator Or BaselineStandard aqueous buffers: Insoluble/precipitates
Quantified DifferenceAchieves stable dosing concentrations via specific lipid/surfactant co-solvents
ConditionsIn vivo formulation preparation at room temperature

Researchers must utilize specific lipid-based or surfactant-based co-solvent protocols to maintain stable in vivo suspensions or clear solutions for dosing.

Ophthalmic Formulation Development

Utilizing the isopropyl ester prodrug to study corneal transport, esterase cleavage rates, and aqueous humor pharmacokinetics in topical drop formulations, directly leveraging its enhanced permeability over the free acid [1].

Glaucoma Combination Therapy Models

Investigating additive intraocular pressure (IOP) lowering mechanisms by co-administering taprenepag isopropyl with established FP receptor agonists like latanoprost to study dual-pathway synergies[2].

EP2 Receptor Pathway Isolation

Employing the compound in in vitro and in vivo models to selectively elevate cAMP via EP2 activation without confounding cross-reactivity from EP1, EP3, or EP4 receptors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

8

Exact Mass

520.17804118 Da

Monoisotopic Mass

520.17804118 Da

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

81LDP7XIYG

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Prostaglandin
PTGER2 [HSA:5732] [KO:K04259]

Other CAS

1005549-94-9

Wikipedia

Taprenepag isopropyl

Dates

Last modified: 04-14-2024
1: Yanochko GM, Affolter T, Eighmy JJ, Evans MG, Khoh-Reiter S, Lee D, Miller PE, Shiue MH, Trajkovic D, Jessen BA. Investigation of ocular events associated with taprenepag isopropyl, a topical EP2 agonist in development for treatment of glaucoma. J Ocul Pharmacol Ther. 2014 Jun;30(5):429-39. doi: 10.1089/jop.2013.0222. Epub 2014 Apr 10. PubMed PMID: 24720348.
2: Schachar RA, Raber S, Thomas KV, Benetz BA, Szczotka-Flynn LB, Zhang M, Howell SJ, Lass JH. Subclinical increased anterior stromal reflectivity with topical taprenepag isopropyl. Cornea. 2013 Mar;32(3):306-12. doi: 10.1097/ICO.0b013e3182523f40. PubMed PMID: 22549238.
3: Schachar RA, Raber S, Courtney R, Zhang M. A phase 2, randomized, dose-response trial of taprenepag isopropyl (PF-04217329) versus latanoprost 0.005% in open-angle glaucoma and ocular hypertension. Curr Eye Res. 2011 Sep;36(9):809-17. doi: 10.3109/02713683.2011.593725. PubMed PMID: 21851167.
4: Prasanna G, Carreiro S, Anderson S, Gukasyan H, Sartnurak S, Younis H, Gale D, Xiang C, Wells P, Dinh D, Almaden C, Fortner J, Toris C, Niesman M, Lafontaine J, Krauss A. Effect of PF-04217329 a prodrug of a selective prostaglandin EP(2) agonist on intraocular pressure in preclinical models of glaucoma. Exp Eye Res. 2011 Sep;93(3):256-64. doi: 10.1016/j.exer.2011.02.015. Epub 2011 Mar 3. PubMed PMID: 21376717.

Explore Compound Types